molecular formula C11H15BrN2 B1460897 2-Cyclohexylamino-5-bromopyridine CAS No. 942050-72-8

2-Cyclohexylamino-5-bromopyridine

Cat. No. B1460897
M. Wt: 255.15 g/mol
InChI Key: KKGJOCDSOQJOJA-UHFFFAOYSA-N
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Description

2-Cyclohexylamino-5-bromopyridine, also known as 5-bromo-N-cyclohexyl-2-pyridinamine, is a chemical compound with the molecular formula C11H15BrN2 . It has a molecular weight of 255.15 . This compound is used in the synthesis of amines and is a product of the reaction between 2-Amino-5-bromopyridine and cyclohexanamine .


Synthesis Analysis

The synthesis of 2-Cyclohexylamino-5-bromopyridine involves a clean, non-toxic, and green process. It is a reaction product of 2-Amino-5-bromopyridine and cyclohexanamine in the presence of a base . The yield of this reaction is high, at around 80% .


Molecular Structure Analysis

The linear formula of 2-Cyclohexylamino-5-bromopyridine is C11H15BrN2 . The structure includes a pyridine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .

Scientific Research Applications

Electrocatalytic Synthesis

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid was investigated, leading to the formation of 6-aminonicotinic acid. This method avoids the use of volatile and toxic solvents and catalysts, highlighting a novel procedure in the field of electrochemistry and green chemistry (Feng et al., 2010).

Synthesis of Bioactive Compounds

2-Aminopyridines, including derivatives like 2-cyclohexylamino-5-bromopyridine, form the core structure of many bioactive natural products and medicinally important compounds. The synthesis of these compounds is significant for the development of new pharmaceuticals and organic materials (Bolliger et al., 2011).

Building Blocks for Chelating Ligands

Amino-functionalized 2,2′-bipyridines, which can be derived from 2-cyclohexylamino-5-bromopyridine, are versatile building blocks for creating sophisticated chelating ligands. These compounds have applications in the synthesis of complex molecules used in various chemical and pharmaceutical processes (Hapke et al., 2007).

Catalytic Amination

Selective amination of polyhalopyridines, including 2-cyclohexylamino-5-bromopyridine, has been demonstrated using a palladium-xantphos complex. This process is crucial for the synthesis of aminopyridines, which are valuable intermediates in organic synthesis (Ji et al., 2003).

Copper-Catalyzed Amination

A copper-catalyzed amination reaction involving bromopyridine has been studied. This method offers an efficient way to convert halide compounds into amines, a transformation essential in pharmaceutical and material science (Lang et al., 2001).

Electrosynthesis in Organic Chemistry

Electrosynthesis involving 2-amino-5-bromopyridine has been explored as a means to produce 6-aminonicotinic acid. This research contributes to the development of environmentally friendly and efficient synthetic methods in organic chemistry (Gennaro et al., 2004).

Crystallography and Molecular Structure

The crystal structure of 2-amino-5-bromopyridinium hydrogen succinate, derived from 2-cyclohexylamino-5-bromopyridine, was studied. Such research aids in understanding the molecular and crystallographic properties of pyridine derivatives (Hemamalini & Fun, 2010).

Combinatorial Chemistry

The synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids, utilizing 2-aminopyridine derivatives in a one-pot reaction, is significant in combinatorial chemistry. This method facilitates the creation of novel compounds for medicinal and biological sciences (Marandi, 2018).

Pharmaceutical Intermediates

2-Amino-6-bromopyridine, a derivative of 2-cyclohexylamino-5-bromopyridine, is an important intermediate in pharmaceutical manufacturing. Its synthesis and application are crucial for the development of various drugs (Liang, 2010).

Safety And Hazards

The safety data sheet for 2-Cyclohexylamino-5-bromopyridine suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

5-bromo-N-cyclohexylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGJOCDSOQJOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651979
Record name 5-Bromo-N-cyclohexylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylamino-5-bromopyridine

CAS RN

942050-72-8
Record name 5-Bromo-N-cyclohexylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Wu, S Xu, H Wang, D Shao, Q Qi, Y Lu… - The Journal of …, 2021 - ACS Publications
Without the use of catalysts and oxidants, a facile and sustainable electrochemical bromination protocol was developed. By introducing the directing groups, the regioselectivity of …
Number of citations: 18 pubs.acs.org
DH Yang, BY Yang, ZC Chen… - Journal of Chemical …, 2006 - journals.sagepub.com
A convenient and clean synthesis of halopyridine-2-amines has been provided by amination of halopyridines on KF-alumina under microwave irradiation with good yields. …
Number of citations: 4 journals.sagepub.com

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